(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

Chiral building block Enantioselective synthesis Stereospecific target engagement

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride (CAS 1286208-51-2) is a chiral, enantiomerically defined 3-aminopyrrolidine derivative featuring a pyridine-2-yl (picolinoyl) methanone moiety, supplied as the dihydrochloride salt. With molecular formula C₁₀H₁₅Cl₂N₃O and molecular weight 264.15 g/mol, it carries a single defined (3R) stereocenter and is commercially offered at purities ≥95–98% by multiple vendors.

Molecular Formula C10H15Cl2N3O
Molecular Weight 264.15
CAS No. 1286208-51-2
Cat. No. B2832705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
CAS1286208-51-2
Molecular FormulaC10H15Cl2N3O
Molecular Weight264.15
Structural Identifiers
SMILESC1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H/t8-;;/m1../s1
InChIKeyZYXJHLLCHNVRHB-YCBDHFTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone Dihydrochloride (CAS 1286208-51-2): A Chiral 3-Aminopyrrolidine Building Block with a Pyridine-2-yl Methanone Core for Medicinal Chemistry and Drug Discovery


(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride (CAS 1286208-51-2) is a chiral, enantiomerically defined 3-aminopyrrolidine derivative featuring a pyridine-2-yl (picolinoyl) methanone moiety, supplied as the dihydrochloride salt . With molecular formula C₁₀H₁₅Cl₂N₃O and molecular weight 264.15 g/mol, it carries a single defined (3R) stereocenter and is commercially offered at purities ≥95–98% by multiple vendors . The compound is classified and listed by suppliers as a building block for further synthetic elaboration in pharmaceutical research and medicinal chemistry programs .

Why (R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone Dihydrochloride Cannot Be Substituted by Racemic, Enantiomeric, or Regioisomeric Analogs in Chiral Drug Discovery Programs


In-class 3-aminopyrrolidine building blocks are NOT interchangeable because stereochemistry at the pyrrolidine 3-position, the pyridine nitrogen position on the aroyl ring, and the salt form collectively define the geometry, physicochemical properties, and biological target engagement of downstream products [1][2]. The (R)-enantiomer (CAS 1286208-51-2) and the (S)-enantiomer (CAS 1349807-50-6) are non-superimposable mirror images that can produce diastereomeric downstream compounds with divergent binding affinities, as demonstrated by enantiomer-specific CDK inhibitory and anti-proliferative activities in the broader 3-aminopyrrolidine class [3]. Furthermore, the pyridin-2-yl (picolinoyl) regioisomer presents a distinct hydrogen-bond acceptor geometry compared to the pyridin-3-yl (nicotinoyl) regioisomer (e.g., CAS 1332765-72-6), which alters target binding—a finding supported by CCR2 antagonist SAR showing a 12-fold improvement in binding affinity upon switching from 3-pyridyl to 2-pyridyl substitution in related aminopyrrolidine chemotypes [4]. The dihydrochloride salt form confers aqueous solubility advantages over the free base that are critical for reproducible solution-phase chemistry and biological assay preparation .

Product-Specific Quantitative Differentiation Evidence for (R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone Dihydrochloride (CAS 1286208-51-2)


Enantiomeric Identity: (R)-Configuration (CAS 1286208-51-2) vs. (S)-Enantiomer (CAS 1349807-50-6) Differentiated by Distinct CAS Number and Stereospecific Biological Relevance

The (R)-enantiomer (CAS 1286208-51-2) and the (S)-enantiomer (CAS 1349807-50-6) are independently registered, commercially available compounds with distinct CAS numbers and different catalog pricing from the same vendor, reflecting separate synthetic routes or resolution processes . In the broader (R)-3-aminopyrrolidine class, the (R)-configuration is explicitly associated with CCR2b antagonist activity—with optimized leads such as Compound 71 achieving CCR2b Binding IC₅₀ 3.2 nM, MCP-1-Induced Chemotaxis IC₅₀ 0.83 nM, and Ca²⁺ Flux IC₅₀ 7.5 nM—while 3D-QSAR models have defined the structural requirements specific to the (R)-series for receptor antagonism [1][2]. Patent literature further demonstrates that CDK inhibitory activity and anti-proliferative effects are stereospecific to one enantiomer of 3-aminopyrrolidine derivatives [3].

Chiral building block Enantioselective synthesis Stereospecific target engagement

Pyridine Regioisomer Differentiation: Pyridin-2-yl (Picolinoyl) vs. Pyridin-3-yl (Nicotinoyl) Substitution—A 12-Fold Binding Affinity Precedent from CCR2 Antagonist SAR

The title compound bears the pyridine-2-yl (picolinoyl) carbonyl group, distinguishing it from the pyridin-3-yl (nicotinoyl) regioisomer (R)-1-[(pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride (CAS 1332765-72-6) . The pyridine nitrogen position fundamentally alters hydrogen-bond acceptor geometry: the 2-pyridyl isomer positions the nitrogen atom ortho to the carbonyl, enabling bidentate metal-chelation or intramolecular hydrogen-bonding modes unavailable to the 3-pyridyl isomer. In a directly relevant medicinal chemistry context, the discovery of INCB8761/PF-4136309 demonstrated that replacement of 3-pyridyl with 2-pyridyl in a 3-aminopyrrolidine-based CCR2 antagonist series improved binding affinity from IC₅₀ 126 nM to IC₅₀ 11 nM—a 12-fold enhancement attributed to polarity and geometry changes at the receptor interface [1].

Regioisomer selectivity Pyridine positional isomer Target binding affinity

Advantage of the Dihydrochloride Salt Form: Aqueous Solubility and Handling Reproducibility vs. Free Base for Solution-Phase Chemistry and Biological Assays

The compound is supplied as the dihydrochloride salt (2 HCl), which is explicitly noted by vendors to provide enhanced water solubility compared to the free base form—a critical parameter for both synthetic chemistry (enabling homogeneous reaction conditions in aqueous or protic media) and biological testing (ensuring consistent compound dissolution in assay buffers) . The free base molecular formula (C₁₀H₁₃N₃O) differs from the dihydrochloride (C₁₀H₁₅Cl₂N₃O), affecting the effective molecular weight used for stoichiometric calculations: 264.15 g/mol for the salt vs. 191.23 g/mol for the free base . Suppliers recommend storage sealed in dry conditions at 2–8°C, reflecting the hygroscopic nature of the hydrochloride salt and the need for controlled handling to maintain stoichiometric accuracy .

Salt form selection Aqueous solubility Solution-phase chemistry

Physicochemical Property Profile: Measured LogP, TPSA, and H-Bond Donor/Acceptor Counts for Computational ADME Prediction and Library Design

The compound's computed physicochemical parameters—LogP 1.0984, TPSA 59.22 Ų, 1 H-bond donor, 3 H-bond acceptors, and 1 rotatable bond—position it within favorable drug-like chemical space . These values are directly comparable to the (S)-enantiomer and pyridin-3-yl regioisomer (which share the same molecular formula and therefore identical computed LogP/TPSA), but differ from non-pyridinyl 3-aminopyrrolidine building blocks such as (R)-1-Boc-3-aminopyrrolidine (CAS 147081-49-0) which has a TPSA of approximately 55.6 Ų and different H-bond donor/acceptor profile due to the Boc protecting group and absence of the pyridine ring . The LogP of ~1.1 indicates balanced hydrophilicity-lipophilicity suitable for both aqueous reaction conditions and downstream cell-permeability in biological assays.

Physicochemical properties Drug-likeness Computational ADME

Commercial Availability and Purity Benchmarking: ≥98% Purity Available from Multiple Vendors with Independent Batch Quality Assurance for Reproducible Research

The compound is available from multiple independent suppliers with documented purity specifications: ChemScene (≥98%), LeYan (98%), CymitQuimica/Fluorochem (Min. 95%), and MolCore (NLT 98%) . This multi-vendor availability provides procurement flexibility and supply chain redundancy not available for less common analogs. The (S)-enantiomer (CAS 1349807-50-6) is also commercially available at comparable purity (98%, LeYan; 95%, Kishida), enabling direct enantiomer-controlled experiments . By contrast, the racemic mixture (CAS 1394040-57-3) is typically offered at ≥95% purity with fewer vendor options, and the pyridin-3-yl regioisomer (CAS 1332765-72-6) is available at ≥95% from specialized suppliers .

Commercial sourcing Purity specification Batch reproducibility

Scaffold Versatility Across Therapeutic Target Classes: The (R)-3-Aminopyrrolidine Moiety as a Privileged Fragment in CCR2 Antagonists, Factor Xa Inhibitors, Monoamine Uptake Inhibitors, and MC4 Receptor Antagonists

The (R)-3-aminopyrrolidine scaffold embedded in this compound is a validated privileged fragment appearing across multiple therapeutic target classes. Published structure-activity relationship (SAR) studies and patents demonstrate that (R)-3-aminopyrrolidine derivatives achieve potent activity against: (i) CCR2b chemokine receptors (Compound 71: Binding IC₅₀ 3.2 nM; Chemotaxis IC₅₀ 0.83 nM) [1]; (ii) Factor Xa (X-ray co-crystal structures available, PDB 2VWL and 2VWN) [2][3]; (iii) monoamine transporters (serotonin, norepinephrine, dopamine reuptake inhibition) per Eli Lilly patents [4]; and (iv) MC4 melanocortin receptors (antagonists for mood disorders) per Taisho Pharmaceutical patents [5]. This multi-target precedent, supported by X-ray structural data for the factor Xa series, establishes the (R)-3-aminopyrrolidine-pyridine-2-carbonyl framework as a productive starting point for hit-to-lead or fragment-growing campaigns [2].

Privileged scaffold Multi-target drug discovery Fragment-based design

Validated Application Scenarios for (R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone Dihydrochloride (CAS 1286208-51-2) Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of CCR2b Receptor Antagonist Candidates Using the (R)-3-Aminopyrrolidine Scaffold as a Key Chiral Intermediate

This compound is ideally suited as a starting building block for the construction of CCR2b receptor antagonist libraries. The published SAR of the (R)-3-aminopyrrolidine series demonstrates that the (R)-configuration is essential for potent CCR2b antagonism, with optimized leads achieving single-digit nanomolar binding (IC₅₀ 3.2 nM) and sub-nanomolar functional antagonism (Chemotaxis IC₅₀ 0.83 nM) [1]. The free primary amine on the pyrrolidine ring (revealed upon deprotection or direct use) serves as a versatile synthetic handle for diversification, while the pyridin-2-yl carbonyl group provides a geometry that—based on the INCB8761/PF-4136309 precedent—can contribute a 12-fold affinity gain over the pyridin-3-yl isomer [2]. Researchers can use this building block to elaborate the amine with diverse capping groups while retaining the stereochemically defined (R)-pyrrolidine core and the affinity-enhancing 2-pyridyl motif [1].

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Design of Factor Xa Coagulation Inhibitors

The 3-aminopyrrolidine-pyridine-carbonyl core has been validated by X-ray crystallography in complex with factor Xa (PDB 2VWL, 2VWN), providing atomic-level binding mode information that enables rational, structure-guided elaboration [3][4]. The dihydrochloride salt ensures aqueous solubility for biochemical screening (IC₅₀ determination) and co-crystallization experiments without the need for DMSO solubilization. The pyridine-2-yl carbonyl group can engage in key hydrogen-bonding interactions with the factor Xa S1/S4 pockets, as demonstrated by the co-crystal structures of closely related 3-aminopyrrolidine factor Xa inhibitors [3]. Procurement of the (R)-enantiomer specifically ensures that the stereochemistry matches that of the published X-ray structures, avoiding crystallographic ambiguity.

Chiral Pool Synthesis of Monoamine Reuptake Inhibitor Libraries Targeting Serotonin, Norepinephrine, and Dopamine Transporters

Eli Lilly patents (EP1638934, WO2004108671) establish 3-aminopyrrolidines as inhibitors of monoamine uptake across serotonin, norepinephrine, and dopamine transporters [5]. The (R)-stereochemistry is critical, as related enantiomerically pure 3-aminopyrrolidine derivatives exhibit stereospecific pharmacological activity [6]. The pyridine-2-yl methanone moiety provides an additional vector for modulating transporter subtype selectivity, with the LogP of 1.1 and TPSA of 59.22 Ų falling within CNS drug-like space favorable for blood-brain barrier penetration . The commercial availability of both the (R)-enantiomer (CAS 1286208-51-2) and the (S)-enantiomer (CAS 1349807-50-6) from multiple vendors enables matched-pair enantiomer studies to deconvolute stereospecific pharmacology .

MC4 Melanocortin Receptor Antagonist Development for Mood Disorder and Cachexia Indications

Taisho Pharmaceutical patents (US 20090291940) disclose aminopyrrolidine compounds with MC4 receptor antagonistic activity, targeting depression, anxiety disorders, anorexia, cachexia, pain, and drug dependence [7]. The pyridine-2-yl carbonyl group in the title compound provides a hydrogen-bond-accepting moiety suitable for engaging the MC4 receptor binding pocket, while the free primary amine on the pyrrolidine ring enables rapid library diversification through amide coupling, reductive amination, or sulfonamide formation. The compound's favorable drug-like properties (LogP 1.1, TPSA < 60 Ų) and dihydrochloride salt solubility facilitate direct use in both biochemical binding assays and cell-based functional assays without additional formulation steps .

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